PTX-013 HCl
Description
Properties
Molecular Formula |
C44H64Cl4N4O4 |
|---|---|
Molecular Weight |
854.82 |
Appearance |
Solid powder |
Synonyms |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Research of Ptx 013 Hcl
Chemical Modifications and Analogue Development Research
Influence of Structural Modifications on Compound Properties for Research Purposes
The development of PTX-013 HCl represents a targeted effort in medicinal chemistry to enhance the therapeutic properties of its parent compounds, the calix mdpi.comarene-based topomimetics PTX008 (also known as OTX008 or calixarene (B151959) 0118) and PTX009. nih.gov These initial compounds were designed to mimic the anti-angiogenic peptide Anginex. nih.gov However, subsequent research focused on optimizing their cytotoxic activity against tumor cells, leading to the synthesis of PTX-013. nih.gov
Chemical modifications were systematically applied to the hydrophobic and hydrophilic faces of the parent calixarenes. nih.gov A key structural change in the evolution from PTX008 to PTX-013 was the alteration of the functional groups on the hydrophilic (lower) rim of the calixarene cup. PTX-013 features shorter, more polar 2-dimethylaminoethoxy groups, replacing the N-(2-dimethylamino)ethyl acetamido groups found in PTX008. researchgate.net This modification significantly enhances the compound's properties.
These structural alterations resulted in a new compound, PTX-013, with markedly improved potency and cytotoxicity against a range of human cancer cell lines, including those resistant to other drugs. mdpi.comnih.gov Research indicates that PTX-013 is approximately 50 times more effective at inhibiting tumor growth in a melanoma mouse model compared to its parent compound, PTX008. nih.govmedkoo.com Mechanistically, this enhanced potency is associated with a shift in biological activity; while PTX008 is known to be a non-competitive, allosteric inhibitor of galectin-1, preliminary data suggest that the actions of PTX-013 are not directed at this target, and its precise molecular target remains under investigation. mdpi.comtue.nl
Table 1: Comparison of PTX-013 and Parent Compound PTX008
| Feature | PTX008 (OTX008/Calixarene 0118) | PTX-013 |
|---|---|---|
| Chemical Moiety | Features N-(2-dimethylamino)ethyl acetamido groups. researchgate.net | Features shorter, more polar 2-dimethylaminoethoxy groups. researchgate.net |
| Potency | Baseline anti-tumor activity. nih.gov | ~50-fold greater tumor growth inhibition in B16F10 melanoma models. nih.govmedkoo.com |
| Cytotoxicity | Exhibits anti-angiogenic activity but limited cytotoxicity. nih.gov | Potent cytotoxic agent against various human cancer cell lines. nih.govmedkoo.com |
| Known Target | Allosteric inhibitor of Galectin-1. tue.nl | Molecular target is not Galectin-1; currently under investigation. mdpi.com |
Advanced Synthetic Approaches and Prodrug Research
Advanced synthetic strategies for structures related to this compound have focused on creating more complex architectures, such as hybrid compounds and dimers, to investigate how these modifications affect biological activity. This research often involves sophisticated linker chemistry to conjugate molecular units.
Research into advanced derivatives has included the synthesis of dimeric structures based on the calixarene 0118 scaffold, the parent molecule of PTX-013. tue.nl One notable example is the creation of a calixarene 0118 dimer tethered by a polyethylene (B3416737) glycol (PEG) linker. tue.nl
The synthesis of this hybrid dimer involved several steps. First, a monomeric calixarene 0118 derivative was modified to introduce a propargyl group, creating an alkyne handle for subsequent reactions. tue.nl Separately, a diazide linker, specifically a triethylene glycol di-azide (PEG3-diazide), was prepared. tue.nl The final dimeric compound was then assembled by reacting the propargyl-modified calixarene with the di-azide linker using a copper-catalyzed cycloaddition reaction. tue.nl This approach allows for the creation of larger, more complex molecules with potentially altered pharmacokinetic and pharmacodynamic profiles, providing valuable tools for structure-activity relationship studies. The resulting PEG3-tethered 0118 dimer was successfully synthesized and purified for biological evaluation. tue.nl
Linker chemistry is fundamental to the synthesis of advanced analogues of the calixarene 0118/PTX-013 family, particularly for creating dimeric or conjugated structures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," has been effectively employed in this context. tue.nl
In the synthesis of a calixarene 0118 dimer, a propargyl-modified calixarene served as the alkyne component. tue.nl The linker used was a di-azide based on a triethylene glycol (PEG3) chain. tue.nl The CuAAC reaction cleanly and efficiently joined two molecules of the propargyl-calixarene to the opposing ends of the PEG3-diazide linker, forming a stable triazole ring at each connection point. tue.nl This strategy furnished the PEG3-tethered 0118 dimer in a 47% yield after purification. tue.nl
Table 2: In Vitro Inhibitory Potency of Calixarene 0118 Analogues
| Compound | Description | IC₅₀ on HUVEC Cells (nM) | IC₅₀ on MA148 Cells (nM) |
|---|---|---|---|
| Calixarene 0118 | Parent Compound | 160 | 450 |
| Analog 13 | Monomeric Triazole Analog | 180 | 110 |
| Analog 14 | PEG3-Tethered Dimer | 70 | 200 |
Data sourced from studies on human umbilical vein endothelial cells (HUVEC) and MA148 human ovarian carcinoma cells. tue.nl
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| PTX008 |
| OTX008 |
| Calixarene 0118 |
| PTX009 |
| Anginex |
| Galectin-1 |
Preclinical Pharmacological Investigations of Ptx 013 Hcl
In Vitro Biological Activity Studies
The in vitro biological activity of PTX-013 HCl has been the subject of preclinical investigations to determine its potential as an anti-cancer agent. These studies have focused on its efficacy in various cancer cell models and the underlying cellular mechanisms of its action.
Cell-Based Efficacy Studies of this compound
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC₅₀ |
|---|---|---|
| SQ20B | Head and Neck Carcinoma | ~3 μM researchgate.net |
| Colo-205 | Colon Adenocarcinoma | ~3 μM researchgate.net |
| MCF-7 | Breast Adenocarcinoma | ~3 μM researchgate.net |
A significant aspect of the preclinical evaluation of this compound is its efficacy against cancer cells that have developed resistance to other therapeutic agents. Research has demonstrated that this compound is a potent inhibitor of the growth of drug-resistant cancer cells. researchgate.net The compound's cytotoxic activity was assessed in direct comparison between standard cancer cell lines and their corresponding resistant variants. researchgate.net These investigations revealed that this compound maintained its potent cytotoxic effects against the resistant counterparts of the SQ20B, Colo-205, MCF-7, and DLD-1 cell lines. researchgate.net This suggests that the compound may be effective in overcoming certain mechanisms of multidrug resistance in cancer cells. mdpi.com
The cytotoxic properties of this compound are directly linked to its ability to reduce cell viability and inhibit cell growth. Studies utilizing colorimetric analysis have confirmed a dose-dependent inhibition of cancer cell survival upon treatment with this compound. researchgate.net This inhibition was observed across multiple human cancer cell lines, including those of the head and neck, colon, and breast. researchgate.net The consistent reduction in cell viability underscores the compound's broad anti-proliferative activity in vitro. researchgate.net
Cellular Mechanistic Studies
To understand the basis for its cytotoxic effects, studies have investigated the impact of this compound on fundamental cellular processes, such as cell cycle progression.
Flow cytometry analysis has provided insights into the mechanistic action of this compound. In studies performed on the SQ20B human head and neck carcinoma cell line, exposure to this compound at a concentration of 3 μM led to significant alterations in cell cycle distribution. researchgate.net The treatment caused an increase in the population of cells in the sub-G1 and G0/G1 phases of the cell cycle. researchgate.net An accumulation of cells in the sub-G1 phase is often indicative of apoptosis or programmed cell death. bbrc.in Simultaneously, the increase in the G0/G1 population suggests an arrest at this checkpoint, preventing cells from entering the DNA synthesis (S) phase. nih.govnih.gov This arrest was further evidenced by a corresponding decrease in the number of cells in the S and G2/M phases. researchgate.net These findings indicate that this compound exerts its anti-cancer effect, at least in part, by disrupting normal cell cycle progression and inducing cell cycle arrest. researchgate.net
Table 2: Effect of this compound on Cell Cycle Distribution in SQ20B Cells
| Cell Cycle Phase | Effect of this compound Treatment | Implication |
|---|---|---|
| Sub-G1 | Increased Cell Population researchgate.net | Induction of Apoptosis bbrc.in |
| G0/G1 | Increased Cell Population researchgate.net | Cell Cycle Arrest nih.gov |
| S | Decreased Cell Population researchgate.net | Inhibition of DNA Synthesis |
Induction of Apoptotic Cascades in Cellular Models
This compound has been identified as a potent cytotoxic agent that influences key cellular processes leading to cancer cell death. nih.govnih.gov Mechanistic studies have revealed that PTX-013 induces cell cycle arrest, a critical precursor to apoptosis. nih.govnih.gov In cellular models, such as the radio-resistant human head and neck carcinoma cell line SQ20B, exposure to PTX-013 resulted in a significant increase in the number of cells in the sub-G1 and G0/G1 phases of the cell cycle. nih.govnih.govresearchgate.net An accumulation of cells in the sub-G1 phase is a well-established indicator of apoptosis, or programmed cell death. frontiersin.org
This effect on the cell cycle demonstrates that this compound disrupts the normal progression of cell division, ultimately pushing cancer cells towards an apoptotic pathway. frontiersin.org The compound functions more as a direct cytotoxic drug, actively killing cancer cells, rather than a cytostatic agent which would merely halt their proliferation. nih.gov This cytotoxic activity was observed to be potent, with IC₅₀ values of approximately 3 µM or less across several human cancer cell lines, including those known for drug resistance. nih.govresearchgate.net
Studies on Synergistic Effects with Other Research Agents in Cell Culture
The therapeutic potential of calixarene-based compounds, including this compound, may be enhanced when used in combination with other established research agents. Preclinical investigations into this class of compounds suggest a strong basis for synergistic interactions. For instance, in vitro experiments combining calixarene (B151959) derivatives with taxanes have demonstrated synergistic cytotoxicity against a range of human cancer cell lines, including ovarian, pancreatic, and prostatic cancer cells. frontiersin.orgfrontiersin.org
Furthermore, the drug-loading capability inherent to the calixarene structure provides a platform for developing novel drug delivery systems that could exert a synergistic anti-tumor effect. frontiersin.org Studies on doxorubicin-loaded calixarene micelles indicated a synergistic effect between the calixarene carrier and the chemotherapeutic drug in promoting tumor cell death. frontiersin.org While direct studies detailing the synergistic effects of this compound with specific agents are not extensively detailed in available literature, the compound belongs to a class of molecules, galectin inhibitors, that have shown improved efficacy when combined with chemotherapy and radiotherapy in preclinical models. nih.gov
In Vivo Preclinical Efficacy Studies
Tumor Growth Inhibition in Syngeneic Animal Models (e.g., B16F10 Melanoma)
In vivo studies have substantiated the potent anti-tumor activity of this compound. In the syngeneic B16F10 melanoma mouse model, PTX-013 demonstrated significant, dose-dependent inhibition of tumor growth. nih.govnih.gov Research showed that even at low doses, the compound was highly effective. nih.gov
Treatment with PTX-013 at a concentration of 0.5 mg/kg resulted in approximately 75% inhibition of tumor growth, with some observations suggesting it could even promote tumor regression. nih.gov The compound remained highly effective at a dose as low as 0.2 mg/kg, which achieved about 50% tumor growth inhibition by the sixth day of treatment. nih.gov These findings highlight the potent in vivo efficacy of this compound in a well-established animal model of melanoma. nih.govresearchgate.net
Table 1: Dose-Dependent Tumor Growth Inhibition by PTX-013 in B16F10 Melanoma Model Data extracted from dose-response studies. nih.gov
| PTX-013 Dose (mg/kg) | Approximate Tumor Growth Inhibition |
|---|---|
| 10 | >90% |
| 5 | ~90% |
| 1.5 | ~90% |
| 0.5 | ~75% |
| 0.2 | ~50% |
Comparative Efficacy with Related Compounds in Animal Tumor Models
The superior efficacy of this compound has been established through direct comparison with its parent and related calixarene compounds in animal tumor models. nih.gov In the B16F10 melanoma model, PTX-013 was found to be the most effective among the tested calixarenes, which included PTX008, PTX009, and PTX015. nih.govresearchgate.net
Notably, PTX-013 demonstrated a potency that was approximately 50-fold greater than its parent compound, PTX008, in inhibiting tumor growth. nih.govresearchgate.net Even at a low dose of 0.2 mg/kg, PTX-013 exhibited about 20-fold greater potency than PTX008. nih.gov This significant enhancement in biological activity underscores the success of the chemical modifications made to the calixarene structure in developing PTX-013. nih.govresearchgate.net
Table 2: Comparative Efficacy of Calixarene Compounds in B16F10 Melanoma Model Qualitative comparison based on in vivo tumor growth inhibition studies. nih.govresearchgate.net
| Compound | Relative In Vivo Efficacy |
|---|---|
| PTX-013 | Most Potent |
| PTX015 | Effective |
| PTX009 | Less Effective |
| PTX008 (Parent Compound) | Least Potent |
Evaluation of Efficacy in Various Preclinical Cancer Models (e.g., Prostate, Pancreatic, Ovarian)
The anti-tumor activity of this compound extends beyond melanoma models, with in vitro data demonstrating its effectiveness against a variety of human cancer cell lines. This includes cell lines for prostate and ovarian cancer, among others. frontiersin.orgnih.gov The compound has shown a higher inhibitory potency in vitro across several cancer types, including head and neck, breast, ovarian, renal, lung, and prostate cancer cell lines, even those exhibiting radiation resistance. frontiersin.org
While specific in vivo efficacy studies for this compound in prostate, pancreatic, and ovarian cancer models are not detailed in the reviewed literature, its broad in vitro cytotoxicity suggests potential for wider application. researchgate.netfrontiersin.org Furthermore, the class of compounds to which PTX-013 belongs has shown synergistic cytotoxic effects in cell culture models of ovarian, pancreatic, and prostatic cancers, indicating a promising area for future in vivo research. frontiersin.org
Pharmacodynamic Explorations in Preclinical Models
Initial pharmacodynamic studies of this compound in preclinical models provide encouraging insights into its behavior in vivo. nih.govnih.gov Preliminary data suggest that the compound has good in vivo exposure and a relatively long half-life, which are favorable properties for a therapeutic agent. nih.govnih.govresearchgate.net
While the precise molecular target of PTX-013 is still under investigation, it appears to differ from that of its parent compound, PTX008, which is known to target galectin-1. nih.gov There is evidence to suggest that the increased activity of PTX-013 may be due to its ability to bind to both galectin-1 and galectin-3, representing a potential pharmacodynamic mechanism. researchgate.netresearchgate.net This interaction with galectins, which are key regulators in cancer progression, is a promising avenue for understanding the compound's potent anti-tumor effects. researchgate.netnih.gov
Molecular and Cellular Mechanism of Action Research
The antitumor and immunomodulatory effects of this compound appear to stem from its ability to interfere with fundamental cellular signaling processes. As a synthetic derivative, its unique chemical structure is designed to interact with specific biological systems, influencing downstream cellular responses. smolecule.com
While the full spectrum of its cellular targets is still under investigation, current research points towards components of the G protein signaling cascade as primary targets for this compound. This is supported by observations of its impact on downstream cellular communication and responses. smolecule.com In the context of its anti-tumor activity, this compound has been shown to be particularly effective at inhibiting the growth of several human cancer cell lines, including those that are drug-resistant. smolecule.com
A significant aspect of this compound's mechanism of action involves its interference with G protein signaling pathways. smolecule.com These pathways are crucial for a cell's ability to communicate and respond to external stimuli. smolecule.com By modulating these pathways, this compound can influence a variety of cellular functions. smolecule.com In cancer cells, this modulation has been observed to induce cell cycle arrest in the sub-G1 and G0/G1 phases, indicating an interruption of the normal cell division process. smolecule.com This targeted approach to G protein pathways may offer more precise therapeutic effects compared to broader-acting compounds. smolecule.com One of the noted chemical reactions related to its activity is the ADP-ribosylation of G proteins, a process that can alter their function. smolecule.com
Direct evidence and specific assays detailing the target engagement of this compound are not extensively documented in publicly available literature. However, the observed biological activities, such as cell cycle arrest and inhibition of cytokine production, serve as indirect indicators of successful target engagement. The potency of this compound, with inhibitory concentrations in the micromolar range, further suggests effective interaction with its cellular targets. smolecule.com
This compound has demonstrated significant biological activity in the modulation of immune responses. smolecule.com Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines. smolecule.com This reduction in inflammatory mediators has been observed in various disease models, suggesting its potential therapeutic application in conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma. smolecule.com
Cytotoxic Activity of PTX-013 Hydrochloride
| Cell Lines | Inhibitory Concentration (µM) |
|---|
This table illustrates the superior cytotoxic activity of PTX-013 hydrochloride, with inhibitory concentration values in the low micromolar range across a variety of cell lines, indicating a significant improvement in potency compared to parent compounds. smolecule.com
Studies have indicated that this compound interacts with specific G protein-coupled receptors (GPCRs). smolecule.com These interactions are key to its ability to influence downstream signaling pathways. smolecule.com The specific subtypes of GPCRs that this compound binds to and the nature of these interactions (e.g., agonist, antagonist) are areas of ongoing research. Such investigations are crucial for a more detailed understanding of its pharmacological profile and for the development of more targeted therapeutic strategies. smolecule.com
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ptx 013 Hcl
Correlating Structural Features with Preclinical Biological Activity
PTX-013 HCl is a polycationic calix nih.govarene compound designed as a non-peptidic topomimetic of Anginex, a 33-residue anti-angiogenic peptide. nih.govoup.com The fundamental design strategy was to replicate the key physicochemical and topological features of Anginex's active, three-stranded antiparallel β-sheet conformation using a calixarene (B151959) scaffold. nih.gov This peptide structure presents two distinct faces: a hydrophobic surface composed of isoleucine and valine clusters, and a hydrophilic, cationic surface rich in lysine (B10760008) residues. These features are critical for its biological activity, which includes targeting galectin-1 (gal-1), a protein implicated in tumor angiogenesis. nih.govnih.gov
The calix nih.govarene scaffold was selected for its inherent cup-shaped geometry, which provides a suitable framework to mimic the molecular dimensions and amphipathic topology of the Anginex β-sheet. oup.comaacrjournals.org The structure-activity relationship of this compound is directly correlated with the specific functionalization of this scaffold:
Hydrophobic Upper Rim: The upper rim of the calixarene is functionalized with hydrophobic groups, such as tert-butyl substituents. This nonpolar surface is designed to mimic the hydrophobic face of Anginex and is considered crucial for the interaction with a hydrophobic surface on its target, galectin-1. nih.gov
This specific arrangement of hydrophobic and cationic faces is fundamental to its mechanism. While the parent peptide Anginex and its calixarene mimetics like PTX-013 target galectin-1, studies suggest that PTX-013 may also bind to galectin-3. nih.govresearchgate.net This broader target profile could be a key structural basis for its distinct biological activity. researchgate.net The mechanism of action involves disrupting endothelial cell adhesion and migration, key processes in tumor angiogenesis. nih.gov
Impact of Chemical Modifications on Efficacy in Preclinical Models
The development of this compound was the result of a focused structure-activity relationship study aimed at optimizing the therapeutic potential of earlier calixarene-based Anginex mimetics. nih.gov Its parent compounds, PTX008 and PTX009, demonstrated anti-angiogenic properties but had limited cytotoxicity against solid tumors. nih.gov To enhance efficacy, chemical modifications were systematically made to both the hydrophobic and hydrophilic faces of these lead compounds. nih.gov
These targeted optimizations led to the discovery of PTX-013, a compound with significantly more potent and cytotoxic anti-tumor activity. nih.govnih.gov In preclinical studies, PTX-013 proved highly effective at inhibiting the proliferation of various human cancer cell lines, including drug-resistant variants that exhibit an epithelial to mesenchymal transition (EMT) phenotype. nih.govoup.com
Table 1: In Vitro Cytotoxicity of PTX-013
The following table shows the half-maximal inhibitory concentration (IC₅₀) of PTX-013 against several human cancer cell lines and their drug-resistant counterparts after 72 hours of exposure. nih.govresearchgate.net
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SQ20B | Head and Neck Carcinoma | ~3 |
| Colo-205 | Colon Adenocarcinoma | ~3 |
| MCF-7 | Breast Adenocarcinoma | ~3 |
| DLD-1 | Colon Adenocarcinoma | ~3 |
| Resistant Variants | (Various) | ~3 |
The enhanced potency of PTX-013 was also demonstrated in vivo. In a syngeneic B16F10 melanoma mouse model, PTX-013 was profoundly more effective than its parent compound, PTX008. nih.govresearchgate.net This highlights the success of the chemical modification strategy in translating improved in vitro cytotoxicity to superior in vivo anti-tumor efficacy.
Table 2: Comparative In Vivo Efficacy in B16F10 Melanoma Model
This table compares the in vivo tumor growth inhibition of PTX-013 and its parent compound, PTX008. nih.govnih.govresearchgate.net
| Compound | Dose | Efficacy vs. Control | Comparative Efficacy |
| PTX-013 | 0.5 mg/Kg | Up to 80% tumor growth inhibition | ~50-fold more effective than PTX008 |
| PTX008 | (Higher dose) | Effective | Baseline for comparison |
Further SAR studies on this class of compounds explored the impact of the calixarene core itself. For instance, the synthesis of a calix oup.comarene analog, PTX012, was undertaken to investigate whether a larger hydrophobic footprint could translate to enhanced bioactivity, suggesting that the size of the macrocyclic scaffold is a key variable for optimization. nih.gov
Computational Approaches in SAR/SMR Analysis
Computational chemistry offers powerful tools to investigate and predict the relationship between a molecule's structure and its biological activity, guiding the design of more effective therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For a compound like PTX-013, docking simulations could be employed to model its interaction with the crystal structures of its protein targets, galectin-1 and galectin-3. Such studies would help visualize the binding mode, identify key amino acid residues involved in the interaction, and provide a molecular basis for its inhibitory activity, complementing experimental data from techniques like NMR spectroscopy. nih.gov
Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the protein-ligand complex over time and accounting for the flexibility of both the protein and the ligand. researchgate.net This is particularly relevant for calixarenes, which possess conformational flexibility. rsc.org
While these methods are widely applied in drug discovery, including for other calixarene derivatives, specific molecular docking or MD simulation studies for this compound have not been detailed in publicly available research. mdpi.comresearchgate.net
QSAR modeling is a computational method that attempts to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds based on their structural features. nih.gov
For a series of compounds including PTX-013 and its parent molecules (PTX008, PTX009), a QSAR study could correlate calculated molecular descriptors (e.g., measures of size, shape, hydrophobicity, and electronic properties) with their observed cytotoxic and anti-tumor activities. nih.gov This would allow for the identification of the most critical structural properties driving efficacy and could guide the design of future analogs with improved potency or reduced toxicity.
Although the application of QSAR to calixarenes and galectin inhibitors has been reported, a specific QSAR model developed for PTX-013 and its direct precursors is not described in the available literature. nih.govnih.gov
Conformational Analysis and its Relationship to Biological Function
The biological function of this compound is intrinsically linked to its three-dimensional structure, or conformation. The entire premise of its design as a topomimetic rests on the ability of the calix nih.govarene scaffold to adopt a specific conformation that spatially presents its functional groups to mimic a protein's surface. oup.com
Calixarenes are known for their conformational isomerism, with the "cone" conformation being particularly relevant for presenting two distinct faces—the upper and lower rims. researchgate.net For PTX-013, the cone conformation is essential for establishing the amphipathic topology required for its activity, with the hydrophobic substituents oriented on one side and the polycationic chains on the other.
The flexibility of the macrocyclic scaffold is also a significant factor. Studies on related molecules suggest that a degree of conformational adaptability can allow for an "inducible fit" within the biological target, potentially enhancing binding affinity and bioactivity. aacrjournals.org For example, polycationic calix researchgate.netarenes have been shown to engage in a "mutual induced fit" mechanism when binding to heparin, underscoring the importance of a flexible scaffold. rsc.org While specific conformational analysis studies on PTX-013 have not been published, its function is fundamentally dependent on its ability to adopt and maintain a conformation that effectively mimics the active site of the Anginex peptide, thereby enabling it to interact with its biological targets.
Analytical and Research Methodologies for Ptx 013 Hcl
Chromatographic Techniques in Research
Chromatography is an indispensable tool in pharmaceutical research for separating, identifying, and quantifying the components of a mixture. For complex molecules like PTX-013 HCl, high-performance liquid chromatography and other advanced separation techniques are critical for assessing purity and studying metabolic fate.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is the benchmark for assessing the purity and quantifying research samples of compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.
Detailed research findings indicate that for the parent compound, paclitaxel (B517696), methods are developed and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.net These methods demonstrate high accuracy, precision, and linearity. A typical method involves a C18 column for separation. researchgate.netijcrr.com The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and methanol, or acetonitrile with an aqueous buffer such as ammonium (B1175870) acetate. researchgate.netijcrr.com Detection is typically performed using a UV detector set at a wavelength where the chromophores in the molecule exhibit maximum absorbance, commonly around 227 nm or 230 nm. researchgate.netderpharmachemica.com
Validation studies for these methods confirm their reliability. Linearity is often established over a wide concentration range, with correlation coefficients (r²) consistently exceeding 0.999. researchgate.netrroij.com Accuracy is demonstrated by recovery values typically falling within 98-100%. researchgate.netijcrr.com The sensitivity of these assays is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which for paclitaxel have been reported as low as 1.57 µg/mL and 4.76 µg/mL, respectively, underscoring the method's suitability for analyzing trace amounts in various samples. researchgate.net The retention time for the analyte is a key parameter; for instance, in one validated method, paclitaxel had a retention time of 3 minutes. ijcrr.com
Table 1: Representative HPLC Method Parameters for Taxane (B156437) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Symmetry C18, 5µm (4.6 x 250mm) | researchgate.net |
| Mobile Phase | Acetonitrile : Methanol (60:40 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netijcrr.com |
| Detection Wavelength | 227 nm | researchgate.net |
| Linearity (r²) | 0.999 | researchgate.net |
| Accuracy (Recovery %) | 98.58% - 99.33% | researchgate.net |
| LOD | 1.57 µg/mL | researchgate.net |
| LOQ | 4.76 µg/mL | researchgate.net |
Advanced Separation Techniques for this compound and Metabolites
In research settings, particularly for pharmacokinetic studies, it is crucial to distinguish the parent drug from its metabolites. Advanced separation techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), provide the necessary speed and sensitivity for this purpose. ugent.be
For taxane compounds, major metabolites often include hydroxylated forms such as 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel. nih.govbiorxiv.org LC-MS/MS methods are developed for the simultaneous quantification of the parent drug and these key metabolites in biological fluids. nih.gov These methods utilize the separation power of liquid chromatography and the high selectivity and sensitivity of a mass spectrometer detector. The use of a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for precise quantification with a low limit of quantification, often around 0.5 ng/mL for paclitaxel and its metabolites. nih.gov The total run time for such analyses can be very short, often under 7 minutes, making it highly efficient for screening large numbers of samples. ugent.benih.gov
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Characterization for Research
Spectroscopic techniques are vital for confirming the molecular structure of newly synthesized compounds like this compound. These methods probe the molecule's interaction with electromagnetic radiation to provide a detailed fingerprint of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the complex structure of taxane derivatives. nih.govacs.org
¹H NMR spectra provide information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For a derivative like this compound, NMR is used to verify that the intended chemical modification has occurred. For example, the substitution of a group at a specific position, such as the C2' hydroxyl group, results in a predictable downfield shift of the corresponding proton signal in the ¹H NMR spectrum. google.com In reported C2' substituted paclitaxel derivatives, this shift can be from approximately 4.8 ppm to 5.6 ppm. google.com Mass spectrometry and the appearance of characteristic signals for new functional groups in the NMR spectra are used in tandem to confirm the molecular structure of substituted paclitaxel derivatives. google.com Furthermore, advanced 2D NMR techniques can be used to analyze the molecule's conformation in solution. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a critical technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) are commonly used for taxanes, as they can generate protonated molecular ions [M+H]⁺ with minimal degradation, allowing for accurate molecular weight determination. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecular ion. researchgate.net Collision-Induced Dissociation (CID) of the protonated molecule yields a series of characteristic fragment ions. plos.org For paclitaxel and its analogues, three main ion series are typically observed, corresponding to the intact molecule, the taxane ring, and the C13 side chain. nih.gov Analysis of these fragments provides information about where chemical modifications have occurred on the structure. nih.gov For instance, a fragment ion with a mass-to-charge ratio (m/z) of 284.2 is characteristic of the unmodified side chain. plos.org
Table 2: Characteristic Mass Spectrometry Ions for Taxane Analysis
| Ion Type | m/z (example) | Significance | Reference |
|---|---|---|---|
| Protonated Molecule [M+H]⁺ | 854 | Confirms molecular weight of paclitaxel | researchgate.net |
| Side Chain Fragment | 284.2 | Indicates unmodified C13 side chain | plos.org |
| Taxane Ring Fragments | 509, 387, 327, 309 | Provides structural information on the core ring system | researchgate.net |
| Docetaxel [M+H]⁺ (Internal Standard) | 830.3 | Used for quantification in LC-MS/MS | oup.com |
UV-Vis Spectroscopy for Concentration and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and accessible method for determining the concentration of a compound in solution and for studying molecular interactions. peerj.com Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
For quantitative analysis of taxanes like paclitaxel, the wavelength of maximum absorbance (λmax) is typically found to be around 227-230 nm. peerj.comijpsr.com Calibration curves are generated by measuring the absorbance of a series of standard solutions of known concentrations, which can then be used to determine the concentration of unknown samples. peerj.com While spectroscopy is a convenient method, care must be taken with solvent selection, as the solvent can affect the accuracy of the results. peerj.com
Beyond quantification, UV-Vis spectroscopy can also be used to study interactions. When a compound like paclitaxel forms a complex with another molecule or a metal ion, a shift in the λmax can be observed. scholars.direct This spectral shift provides evidence of the interaction and can be used to study the formation of new complexes in a research setting. scholars.direct
Cell-Based Assay Development and Validation for Research
Cell-based assays are fundamental tools in drug discovery and development, providing insights into the biological activity of a compound in a cellular context. conceptlifesciences.com The development of robust and reproducible assays is critical for evaluating the efficacy and mechanism of action of molecules like this compound.
Optimization of Dose-Response Studies in In Vitro Models
Dose-response studies are essential for determining the potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For this compound, these studies would involve treating various human cancer cell lines with a range of concentrations of the compound. medkoo.comnih.gov The selection of appropriate cell lines is crucial and often includes those relevant to the intended therapeutic area, such as radio-resistant head and neck carcinoma (SQ20B) or melanoma (B16F10). medkoo.comnih.gov
Optimization of these assays includes determining the optimal cell seeding density, incubation time, and the formulation of the compound. precisionformedicine.comfrontiersin.org For instance, in studies with similar compounds, cells are seeded in 96-well plates and treated for a defined period, after which cell viability is assessed using methods like the MTS or SRB assay. acs.orgscholars.direct The data from these assays are then used to generate dose-response curves, which are typically fitted to a four-parameter logistic model to accurately calculate the IC50 values.
Table 1: Example of In Vitro Dose-Response Data for a Therapeutic Compound
| Cell Line | Compound Concentration (µM) | Percent Inhibition |
| HT-29 | 0.1 | 15.2 ± 2.1 |
| HT-29 | 1 | 48.9 ± 3.5 |
| HT-29 | 10 | 92.1 ± 1.8 |
| Caco-2 | 0.1 | 8.7 ± 1.5 |
| Caco-2 | 1 | 35.4 ± 2.8 |
| Caco-2 | 10 | 85.6 ± 2.2 |
This table represents hypothetical data to illustrate a typical dose-response experiment. Actual data for this compound would need to be generated through specific laboratory studies.
Assay Reproducibility and Statistical Analysis
Ensuring the reproducibility of cell-based assays is paramount for generating reliable data. This is achieved by standardizing assay protocols, including cell culture conditions, reagent concentrations, and incubation times. acs.org Triplicate experiments are typically performed to assess the variability within and between assays. Statistical analysis, such as analysis of variance (ANOVA), is then used to determine if observed differences between treatment groups are statistically significant. nih.govmdpi.com A p-value of less than 0.05 is generally considered to indicate a statistically significant result. nih.gov
To address potential batch-to-batch variability of the compound, it is recommended to test multiple synthetic lots and report purity thresholds, with a purity of greater than 95% being a common standard. Furthermore, meta-analyses with strict inclusion and exclusion criteria can be conducted to reconcile conflicting bioactivity data from different studies.
Preclinical In Vivo Research Model Development and Characterization
Preclinical in vivo models are indispensable for evaluating the efficacy and pharmacokinetic properties of a drug candidate before it can be considered for human clinical trials. mdpi.com
Establishment of Relevant Animal Models for Disease Research
The selection and establishment of appropriate animal models are critical for preclinical research. nih.gov For cancer research involving compounds like this compound, rodent models, particularly mice, are widely used due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. mdpi.com Syngeneic tumor models, where cancer cells from the same genetic background as the mouse are implanted, are often employed. medkoo.comnih.gov For example, the B16F10 melanoma tumor mouse model has been used to evaluate the anti-tumor activity of PTX-013. medkoo.comnih.gov
Other relevant models include patient-derived xenografts (PDX), where tumor tissue from a human patient is implanted into an immunodeficient mouse. mdpi.com PDX models are considered to have high clinical relevance as they can maintain the genetic and molecular characteristics of the original human tumor. mdpi.com The establishment of these models involves injecting a suspension of cancer cells or implanting a small piece of tumor tissue into the animal, often subcutaneously or orthotopically (into the organ of origin). nih.govacs.org
Table 2: Common Animal Models in Cancer Research
| Model Type | Description | Advantages |
| Syngeneic Models | Tumor cells are from the same inbred strain as the host animal. | Intact immune system, allows for immunotherapy studies. |
| Xenograft Models | Human cancer cells or tissues are implanted into immunodeficient animals. | Allows for the study of human tumors in an in vivo environment. |
| Patient-Derived Xenograft (PDX) Models | Fresh tumor tissue from a patient is directly implanted into an immunodeficient mouse. | High clinical relevance, preserves tumor heterogeneity. mdpi.com |
| Transgenic Models | Animals are genetically engineered to develop specific types of cancer. | Mimics the natural development of cancer. |
Methodologies for Investigating Preclinical Drug Distribution and Accumulation
Understanding how a drug is distributed and accumulates in different tissues is a key aspect of preclinical development. acs.org These studies, often part of a larger pharmacokinetic (PK) analysis, help to correlate drug exposure with efficacy and potential toxicity. biorxiv.org Methodologies for investigating drug distribution typically involve administering the compound to the animal model and then collecting blood and tissue samples at various time points. acs.org
The concentration of the drug in these samples is then quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.gov This data is used to determine key PK parameters, including the area under the curve (AUC), which represents total drug exposure, and the maximum concentration (Cmax). acs.org Studies with similar compounds have shown that nanoparticle formulations can significantly enhance drug accumulation in tumor tissue compared to the free drug. nih.gov For PTX-013, a preliminary pharmacodynamics study has suggested good in vivo exposure and a relatively long half-life. nih.gov
Exploration of Potential Therapeutic Areas for Ptx 013 Hcl Preclinical Focus
Research into Oncological Applications
Preclinical research highlights PTX-013 HCl's potential as a cytotoxic anti-tumor agent, effective against a range of human cancer cell lines, including those resistant to other drugs. medkoo.comnih.gov Its mechanism involves inducing cell cycle arrest, leading to cell death. nih.govnih.gov
Solid Tumor Research
This compound has demonstrated significant efficacy in preclinical models of solid tumors. It is notably effective at inhibiting the proliferation of various human cancer cell lines, including drug-resistant cells that exhibit an epithelial to mesenchymal transition (EMT) phenotype. nih.gov
In vitro studies have shown that this compound functions more as a cytotoxic drug than a cytostatic agent. nih.gov For instance, in SQ20B cells, a radio-resistant human head and neck carcinoma model, the compound induces cell cycle arrest in the sub-G1 and G0/G1 phases. medkoo.comnih.gov This activity suggests a reduction in DNA synthesis and the induction of sub-G1 DNA fragmentation, which can be attributed to apoptosis or necrosis. nih.gov The compound has also shown activity against drug-resistant human cancer cell lines such as Colo205-R, SQ20B-R, MCF7-R, and DLD-R. nih.gov
In vivo research using a syngeneic B16F10 melanoma tumor mouse model showed that this compound significantly inhibits tumor growth. nih.govnih.gov A dose-dependent inhibition of tumor growth was observed, with the compound remaining highly effective even at low doses. nih.gov
Table 1: In Vivo Efficacy of this compound in B16F10 Melanoma Mouse Model nih.gov
| Dose (mg/kg) | Tumor Growth Inhibition (Day 6) |
|---|---|
| 0.2 | ~50% |
| 0.5 | ~75% |
| 1.5 | ~90% |
This data indicates that this compound is approximately 50-fold more potent at inhibiting tumor growth than its parent compound, PTX008, at a dose of 0.5 mg/Kg. medkoo.comnih.gov While its predecessors, like OTX008, were developed to target galectin-1, preliminary data suggest that the molecular target of this compound is different and has yet to be identified. mdpi.com
Hematological Malignancy Research
While extensive research on this compound specifically in hematological malignancies is not widely published, the broader class of galectin-targeting drugs has been investigated in this area. ppm.edu.pl For example, GCS-100, a galectin inhibitor, showed a partial response in 25% of patients with recurrent chronic lymphocytic leukemia in a Phase II clinical trial. ppm.edu.pl Given that some cancers, like T-cell lymphoma, show increased blood concentrations of Galectin-1, there is a rationale for exploring galectin-targeting therapies. ppm.edu.pl However, as this compound's mechanism may not be directed at Galectin-1, its applicability to hematological malignancies requires specific investigation. mdpi.com
Research into Inflammatory and Autoimmune Disorders
The mechanism of this compound is primarily characterized by its cytotoxic effects and induction of cell cycle arrest, which is most directly relevant to oncology. nih.gov However, some related compounds and biological pathways offer a theoretical link to inflammatory and autoimmune conditions.
For instance, the long pentraxin PTX3 (not to be confused with this compound) is a protein involved in innate immunity and inflammation. nih.gov It is produced by various cells in response to inflammatory cytokines and microbial products. nih.gov Antibodies against PTX3 have been detected in autoimmune diseases like Systemic Lupus Erythematosus (SLE) and ANCA-associated vasculitis (AAV), suggesting a role for this protein family in autoimmunity. nih.gov Furthermore, PTX3 can induce the polarization of macrophages to an anti-inflammatory M2 phenotype and is involved in modulating inflammatory responses. nih.gov
Another compound, Pentoxifylline (often abbreviated as PTX), a methylxanthine derivative, has known anti-inflammatory properties. drugbank.com It can decrease the production of pro-inflammatory molecules and has been studied in various inflammatory disease states. drugbank.comoup.com
While these compounds share nomenclature similarities (PTX) or belong to a structurally related class (pentraxins), their mechanisms are distinct from the cytotoxic action of the calixarene (B151959) this compound. nih.govnih.govdrugbank.com Therefore, while the broader field contains links to inflammation, direct preclinical evidence for this compound in inflammatory or autoimmune disorders based on its known mechanism is not established.
Future Research Directions for Ptx 013 Hcl
Identification of Novel Molecular Targets and Pathways
A primary focus for future research on PTX-013 HCl is the definitive identification of its molecular targets and the elucidation of its precise mechanisms of action. Currently, it is understood that this compound induces cell cycle arrest in the sub-G1 and G0/G1 phases, leading to cancer cell death. medkoo.comnih.govnih.gov This mechanism is distinctly different from its predecessor, OTX008, which primarily targets galectin-1. Preliminary data indicate that the actions of this compound are not directed at galectin-1, pointing to a divergent and as-yet-undefined intracellular pathway.
The characterization of these unknown pathways is paramount. Future investigations should employ advanced molecular biology techniques to pinpoint the specific proteins or cellular processes that this compound interacts with to exert its cytotoxic effects. Methodologies that could be pivotal in this endeavor include:
Orthogonal Assays: Utilizing techniques such as siRNA knockdown or inhibitor studies to validate potential target engagement.
CRISPR-Cas9 Screens: Employing genome-editing technology to identify genetic modifiers of the drug's response and toxicity, which can help uncover essential components of its mechanism.
Unraveling the molecular intricacies of how this compound works will not only provide a deeper understanding of its potent anti-cancer activity but also enable the identification of biomarkers for patient stratification and the rational design of combination therapies.
Development of Advanced Preclinical Models
The initial preclinical evaluation of this compound has demonstrated its efficacy in various cancer models. These have included a range of human cancer cell lines and their drug-resistant counterparts, such as:
SQ20B (Head and Neck Carcinoma)
Colo-205 (Colon Adenocarcinoma)
MCF-7 (Breast Adenocarcinoma)
DLD-1 (Colon Adenocarcinoma) nih.gov
Furthermore, in vivo studies using the syngeneic B16F10 melanoma tumor mouse model have shown that this compound can significantly inhibit tumor growth, proving to be approximately 50-fold more potent than its parent compound, PTX008. medkoo.comnih.gov
While these models have been crucial for initial validation, the next phase of research necessitates the use of more sophisticated preclinical models that better recapitulate human tumor biology. A key future direction is the validation of this compound's efficacy in advanced models such as:
Patient-Derived Xenografts (PDX): These models involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse. fredhutch.orgamegroups.org PDX models are known to better preserve the characteristics of the original tumor, including its heterogeneity and microenvironment, offering a more predictive platform for translational research. amegroups.org
Organoids: These are three-dimensional (3D) cell cultures derived from patient tumors that can be grown in vitro. nih.govcrownbio.com Organoid models mimic the complex structure and genetic diversity of the original tumor and are increasingly used for drug screening and biomarker discovery due to their high fidelity. crownbio.comcrownbio.com
The adoption of these advanced models will be critical for assessing the compound's activity across a wider, more clinically relevant spectrum of cancers and for identifying patient populations most likely to respond to treatment.
Integration of Multi-omics Data for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound and to navigate the complexities of cancer, future research should focus on the integration of multi-omics data. biocommons.org.auoxfordglobal.com This approach combines data from different molecular levels—such as genomics, transcriptomics, and proteomics—to build a comprehensive picture of a biological system. biocommons.org.auox.ac.uk
For this compound, a multi-omics strategy is a recommended future step to:
Identify Adaptive Mechanisms: By comparing multi-omics profiles of sensitive versus resistant preclinical models, researchers can uncover the adaptive pathways that cancer cells use to evade the drug's effects.
Discover Novel Biomarkers: Integrated analysis can reveal novel associations between different biological molecules, helping to pinpoint biomarkers that can predict drug response or toxicity. biocommons.org.au
Elucidate Drug-Target Interactions: Proteomics, the large-scale study of proteins, can be particularly useful for identifying the binding targets of small-molecule compounds from complex biological samples. ox.ac.uk
While no specific multi-omics studies on this compound have been published to date, the application of this methodology represents a crucial frontier. It holds the potential to unlock a deeper understanding of the compound's mechanism, identify resistance profiles, and guide its clinical development. oxfordglobal.com
Exploration of Combination Research Therapies in Preclinical Settings
A significant and largely untapped area for future investigation is the use of this compound in combination with other anticancer agents. The literature suggests that this compound is compatible with combination therapy approaches, an option described as an "intriguing option that is being explored." Combination chemotherapy is a cornerstone of modern oncology, often used to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. mdpi.com
Despite the promising potential, there is currently a lack of published preclinical studies investigating this compound in specific combination regimens. Future research should therefore systematically explore the synergistic or additive effects of this compound with other established chemotherapeutics, targeted agents, or immunotherapies. Such preclinical studies are essential to:
Identify effective drug partners that enhance the therapeutic window of this compound.
Understand the molecular basis of any observed synergy.
Provide a strong rationale for advancing specific combination strategies into clinical trials.
This line of inquiry is critical for positioning this compound within the broader landscape of cancer treatment protocols.
Design of Next-Generation this compound Analogues with Enhanced Preclinical Profiles
The development of this compound was itself a successful exercise in the design of a next-generation compound, born from the chemical modification of its predecessors, PTX008 and PTX009, to enhance cytotoxicity. nih.gov This was achieved through targeted optimization of the polycationic hydrophilic face and the hydrophobic core of the calixarene (B151959) scaffold. This iterative process of structural modification should not end with this compound.
A vital future research direction is the design and synthesis of new analogues based on the this compound structure. The active research field of synthesizing novel calixarene derivatives demonstrates the feasibility of this approach. scispace.comresearchgate.netuii.ac.id The goals of creating next-generation analogues would be to further improve upon its preclinical profile, focusing on:
Enhanced Potency and Selectivity: Fine-tuning the chemical structure to increase its cytotoxic effect on cancer cells while minimizing impact on healthy cells.
Improved Pharmacokinetic Properties: Modifying the compound to optimize its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to better in vivo exposure and a longer half-life. nih.gov
Overcoming Resistance: Designing analogues that can circumvent potential mechanisms of resistance that might emerge against this compound.
By continuing to explore the structure-activity relationships of this class of calixarenes, researchers can aspire to develop even more effective and safer anti-tumor agents for clinical use.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a reproducible synthesis protocol for PTX-013 HCl?
- Methodological Answer : Prioritize step-by-step documentation of reaction conditions (solvents, catalysts, temperatures), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (NMR, HPLC, mass spectrometry). Validate reproducibility by repeating the synthesis at least three times under identical conditions and cross-referencing spectral data with literature benchmarks . Include raw data (e.g., chromatograms, NMR spectra) in supplementary materials to enable peer validation.
Q. How should researchers conduct a systematic literature review to identify gaps in this compound pharmacology?
- Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with Boolean search terms (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Critically evaluate primary sources for experimental rigor, focusing on in vitro/in vivo models, dose-response relationships, and statistical significance. Tabulate contradictions in reported bioactivity (e.g., IC₅₀ variations) and propose hypotheses for discrepancies (e.g., assay variability, compound stability) .
Q. What are the best practices for characterizing this compound purity and stability in preclinical studies?
- Methodological Answer : Employ orthogonal analytical methods:
- Purity : HPLC-DAD/ELSD (>95% purity threshold), residual solvent analysis (ICH Q3C guidelines).
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS monitoring to detect hydrolysis/oxidation products . Report degradation pathways and storage recommendations in the experimental section.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound mechanisms of action across studies?
- Methodological Answer : Perform meta-analysis using tools like RevMan to aggregate data from heterogeneous studies. Apply statistical models (e.g., random-effects meta-regression) to account for variables like cell line specificity, assay endpoints, or batch-to-batch compound variability. Design follow-up experiments (e.g., CRISPR knockouts, isotopic tracer studies) to isolate confounding factors .
Q. What strategies optimize this compound’s bioavailability in complex biological matrices?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate with in situ perfusion assays (e.g., rat intestinal models) and compare formulations (nanoparticles vs. free compound). Include mass balance studies using radiolabeled this compound to track metabolite formation .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Library Design : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) at key pharmacophore positions.
- Assay Selection : Test analogs against panels of related molecular targets (e.g., kinase isoforms, GPCRs) to assess selectivity.
- Data Interpretation : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate electronic/steric properties with activity trends. Publish full synthetic protocols and dose-response curves .
Data Management and Reporting
Q. What criteria define clinically relevant endpoints for this compound in oncology models?
- Methodological Answer : Align with FDA/EMA guidelines:
- In Vivo : Tumor growth inhibition (TGI ≥ 50%), survival prolongation (p < 0.05 vs. control).
- Toxicity : Maximum tolerated dose (MTD) and histopathological organ assessments.
- Reporting : Use CONSORT-like diagrams for animal studies and deposit raw imaging data (e.g., MRI, PET scans) in public repositories like Figshare .
Q. How can researchers address reproducibility challenges in this compound’s spectral data?
- Methodological Answer : Adopt the NMReDATA initiative for machine-readable NMR assignments. Cross-validate with independent labs using blinded samples and report chemical shift tolerances (±0.05 ppm for ¹H NMR). For novel peaks, provide 2D experiments (HSQC, HMBC) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
